molecular formula C13H11N7O3 B5774022 METHYL 4-[5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-AMIDO]BENZOATE

METHYL 4-[5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-AMIDO]BENZOATE

Cat. No.: B5774022
M. Wt: 313.27 g/mol
InChI Key: GNAVCEFAELMLDT-UHFFFAOYSA-N
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Description

METHYL 4-[5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-AMIDO]BENZOATE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of METHYL 4-[5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-AMIDO]BENZOATE typically involves multiple steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction controls.

Chemical Reactions Analysis

METHYL 4-[5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-AMIDO]BENZOATE undergoes various chemical reactions:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.

Mechanism of Action

The mechanism of action of METHYL 4-[5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-AMIDO]BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar compounds to METHYL 4-[5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-AMIDO]BENZOATE include other triazole derivatives such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and potential therapeutic applications compared to other triazole derivatives.

Properties

IUPAC Name

methyl 4-[[3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N7O3/c1-23-12(22)8-2-4-9(5-3-8)16-11(21)10-17-13(19-18-10)20-6-14-15-7-20/h2-7H,1H3,(H,16,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAVCEFAELMLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NN2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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